molecular formula C12H5BrO3 B2836546 4-Bromobenzo[de]isochromene-1,3-dione CAS No. 21563-29-1

4-Bromobenzo[de]isochromene-1,3-dione

Cat. No.: B2836546
CAS No.: 21563-29-1
M. Wt: 277.073
InChI Key: TZUREPOYENXNME-UHFFFAOYSA-N
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Description

4-Bromobenzo[de]isochromene-1,3-dione is a chemical compound with the molecular formula C12H5BrO3 and a molecular weight of 277.07 g/mol . . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for 4-Bromobenzo[de]isochromene-1,3-dione is not mentioned in the search results, it’s worth noting that TADF molecules, such as those synthesized using this compound, have emerged as a promising class of third-generation organic light-emitting diode (OLED) emitters that can achieve 100% internal quantum efficiency without the use of noble metals .

Safety and Hazards

The safety information for 4-Bromobenzo[de]isochromene-1,3-dione indicates a warning signal word . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

The synthesis of 4-Bromobenzo[de]isochromene-1,3-dione typically involves the bromination of benzo[de]isochromene-1,3-dione. One common method includes the reaction of benzo[de]isochromene-1,3-dione with bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position on the aromatic ring.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

4-Bromobenzo[de]isochromene-1,3-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while reduction would yield a hydroxy derivative .

Properties

IUPAC Name

6-bromo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5BrO3/c13-8-5-4-6-2-1-3-7-9(6)10(8)12(15)16-11(7)14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUREPOYENXNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)OC(=O)C3=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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